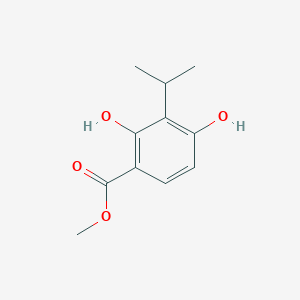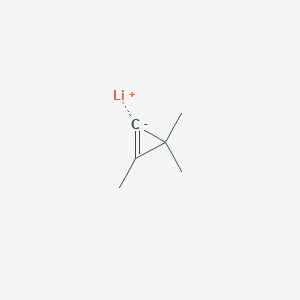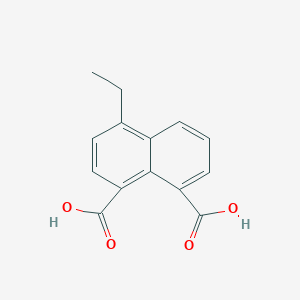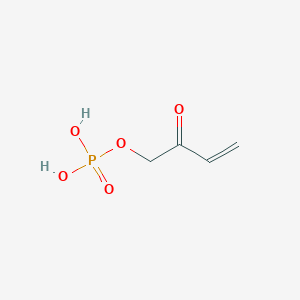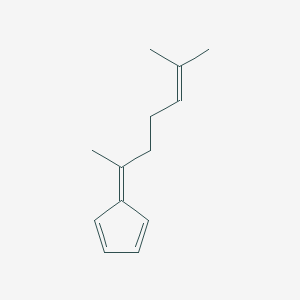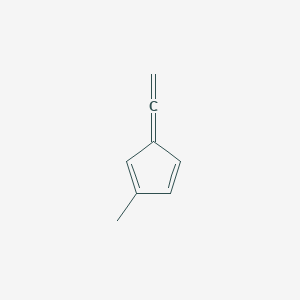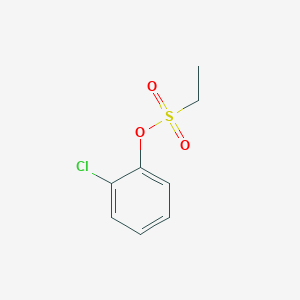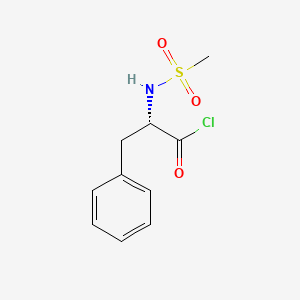![molecular formula C29H30N2O2 B14499370 N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-93-6](/img/structure/B14499370.png)
N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline is an organic compound that features a pentane chain flanked by two phenylene groups, each linked to an aniline group through an ether linkage. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of 1,5-dibromopentane with 4-aminophenol to form the intermediate 1,5-bis(4-aminophenoxy)pentane. This intermediate is then reacted with aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline: Similar structure but with a hexane chain instead of a pentane chain.
N,N’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]dianiline: Similar structure but with a butane chain instead of a pentane chain.
Uniqueness
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of ether linkages, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high thermal stability and specific molecular interactions .
Eigenschaften
CAS-Nummer |
62895-93-6 |
|---|---|
Molekularformel |
C29H30N2O2 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
4-[5-(4-anilinophenoxy)pentoxy]-N-phenylaniline |
InChI |
InChI=1S/C29H30N2O2/c1-4-10-24(11-5-1)30-26-14-18-28(19-15-26)32-22-8-3-9-23-33-29-20-16-27(17-21-29)31-25-12-6-2-7-13-25/h1-2,4-7,10-21,30-31H,3,8-9,22-23H2 |
InChI-Schlüssel |
DENKZUMWLYTWDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



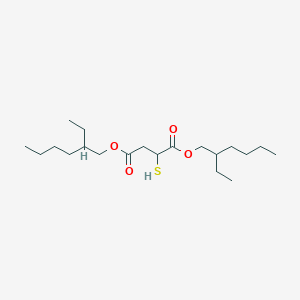
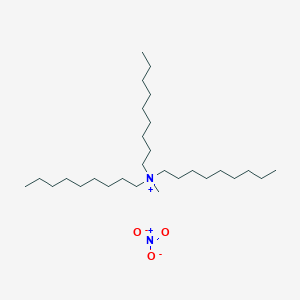
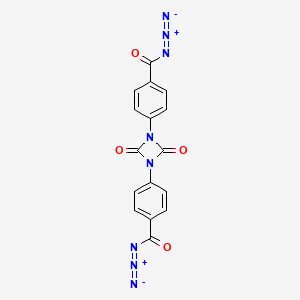
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
